4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile
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Overview
Description
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C21H19F2NO2 It is known for its unique structure, which includes a butoxyethoxy group, a phenyl ring, and a difluorobenzonitrile moiety
Preparation Methods
The synthesis of 4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorobenzonitrile and 4-(2-butoxyethoxy)phenylacetylene.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-bromo-2,6-difluorobenzonitrile with 4-(2-butoxyethoxy)phenylacetylene. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzonitrile moiety, where nucleophiles such as amines or thiols replace the fluorine atoms.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile can be compared with other similar compounds, such as:
4-{[4-(2-Methoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile: This compound has a methoxyethoxy group instead of a butoxyethoxy group, which may result in different chemical and biological properties.
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-dichlorobenzonitrile: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and interactions with biological targets.
4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-dimethylbenzonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
238426-61-4 |
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Molecular Formula |
C21H19F2NO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[2-[4-(2-butoxyethoxy)phenyl]ethynyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C21H19F2NO2/c1-2-3-10-25-11-12-26-18-8-6-16(7-9-18)4-5-17-13-20(22)19(15-24)21(23)14-17/h6-9,13-14H,2-3,10-12H2,1H3 |
InChI Key |
CFJZFBBQTOKSEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F |
Origin of Product |
United States |
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